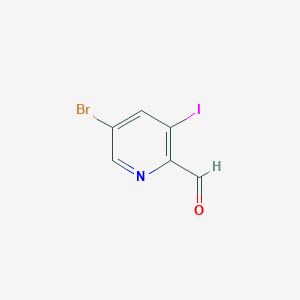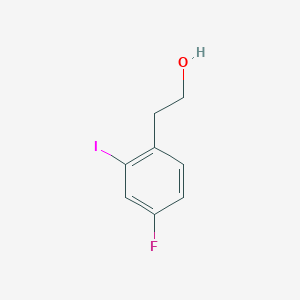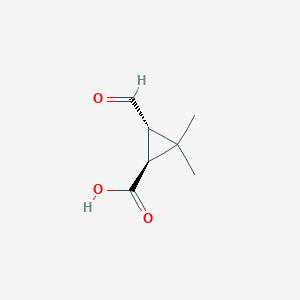
5-Bromo-3-iodopicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-iodopicolinaldehyde is an organic compound that belongs to the class of halogenated picolinaldehydes. It is characterized by the presence of both bromine and iodine atoms attached to a picolinaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodopicolinaldehyde typically involves the halogenation of picolinaldehyde. One common method is the sequential bromination and iodination of picolinaldehyde. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to facilitate the halogenation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-iodopicolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 5-Bromo-3-iodopicolinic acid.
Reduction: Formation of 5-Bromo-3-iodopicolinalcohol.
Substitution: Formation of various substituted picolinaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-3-iodopicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development due to its unique structural properties.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-iodopicolinaldehyde involves its reactivity with various molecular targets. The presence of both bromine and iodine atoms allows for selective interactions with nucleophiles and electrophiles. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-3-chloropicolinaldehyde
- 5-Bromo-3-fluoropicolinaldehyde
- 5-Iodo-3-chloropicolinaldehyde
Uniqueness
5-Bromo-3-iodopicolinaldehyde is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and selectivity compared to other halogenated picolinaldehydes. This dual halogenation can lead to unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
1289060-10-1 |
|---|---|
Formule moléculaire |
C6H3BrINO |
Poids moléculaire |
311.90 g/mol |
Nom IUPAC |
5-bromo-3-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrINO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H |
Clé InChI |
HYDPSUHTTRYVCM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1I)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)

![benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13471789.png)



![1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13471817.png)

![Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13471835.png)


![tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate](/img/structure/B13471848.png)

![N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471855.png)
